methyl 2-(N-methyl-N-phenylsulfamoyl)acetate
Overview
Description
“Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” is a chemical compound with the molecular formula C10H13NO4S . It is also known by other names such as “methyl { [methyl (phenyl)amino]sulfonyl}acetate” and "(Methyl-phenyl-sulfamoyl)-acetic acid methyl ester" .
Synthesis Analysis
The synthesis of “methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” involves the reaction of N-methylaniline with methyl 2-(chlorosulfonyl)acetate . The reaction is carried out in dichloromethane at 0°C, and the mixture is stirred at room temperature for 18 hours . The resulting mixture is then quenched with saturated aqueous NH4Cl solution and extracted with EtOAc .Molecular Structure Analysis
The molecular structure of “methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 243.05700 .Physical And Chemical Properties Analysis
“Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” has a molecular weight of 243.28000 . Other physical and chemical properties such as its density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Reactivity and Synthesis
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as a very efficient source of difluorocarbene, showing comparable reactivity to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under high concentration and temperature conditions (Eusterwiemann, Martínez, & Dolbier, 2012).
Chemical Properties and Analysis
- A study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, characterized by various techniques including XRD and NMR, highlighted the importance of theoretical calculations in understanding the chemical properties and reactivity of such compounds (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Potential Applications in CO2 Capture
- The use of ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, for CO2 capture and natural gas sweetening has been a subject of intense research, indicating potential applications in environmental and energy sectors (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Role in Synthesis of Biologically Active Compounds
- Compounds like methyl 2-(thiazol-2-ylcarbamoyl)acetate are used as starting materials in the synthesis of various derivatives with potential biological activities, such as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[methyl(phenyl)sulfamoyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(9-6-4-3-5-7-9)16(13,14)8-10(12)15-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNXFKJCNZPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(N-methyl-N-phenylsulfamoyl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.